Verlukast, chemically known as (R)-3-((((3-(2-(7-chloroquinolin-2-yl)-(E)-ethenyl)phenyl)-3-(dimethylamino)-3-oxopropyl)thio)methyl)thio)propionic acid, is a potent and selective leukotriene D4 (LTD4) receptor antagonist. [] It is classified as a cysteinyl leukotriene receptor antagonist (CysLT1R) and has been widely studied for its role in inflammatory processes, particularly in the context of asthma. []
The synthesis of MK-571 involves several steps that typically start from readily available precursors. One notable method includes the use of arylstanne derivatives to create labeled variants of MK-571, such as an iodine-labeled form which is useful for biological studies. The synthesis process can be summarized as follows:
The molecular structure of MK-571 reveals a complex arrangement that contributes to its biological activity. Key features include:
MK-571 participates in various chemical reactions primarily related to its function as an inhibitor:
The inhibition constants (IC50) for MK-571 against multidrug resistance proteins can be significant, indicating its potency in blocking substrate transport.
MK-571 functions primarily through its antagonistic effects on leukotriene receptors and inhibition of multidrug resistance proteins:
MK-571 exhibits several notable physical and chemical properties:
The melting point, boiling point, and other thermodynamic properties have not been extensively detailed but are critical for understanding its behavior in biological systems.
MK-571 has a range of scientific applications, particularly in pharmacology and toxicology:
MK-571 (chemical name: 5-(3-(2-(7-Chloroquinolin-2-yl)ethenyl)phenyl)-8-dimethylcarbamyl-4,6-dithiaoctanoic acid) is a quinoline derivative with the molecular formula C₂₆H₂₇ClN₂O₃S₂ and a molecular weight of 515.09 g/mol (free acid form) or 537.07 g/mol (sodium salt) [1] [6]. The compound features a conjugated system with a 7-chloroquinoline moiety linked via an ethenyl bridge to a phenyl ring, terminated by a dithiaoctanoic acid chain with a dimethylcarbamyl group. This structure confers amphipathic properties, facilitating interactions with hydrophobic membrane domains and polar intracellular sites [5]. Stereochemically, MK-571 exists as enantiomers due to a chiral center at the C-8 position of the dithiaoctanoic acid chain. The S(+)-enantiomer demonstrates faster plasma clearance than the R(−)-enantiomer, influencing pharmacokinetic behavior [9].
Table 1: Physicochemical Properties of MK-571
Property | Value |
---|---|
Molecular Formula (acid) | C₂₆H₂₇ClN₂O₃S₂ |
Molecular Weight (acid) | 515.09 g/mol |
CAS Number (free acid) | 115104-28-4 |
Solubility | Soluble in DMSO (up to 50 mg/mL) |
Purity Standards | ≥95% (TLC/NMR) |
MK-571 is a potent, selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist with inverse agonist properties. It competitively inhibits leukotriene D₄ (LTD₄) binding, demonstrating:
MK-571 inhibits multidrug resistance protein 1 (MRP1/ABCC1), an ATP-binding cassette (ABC) transporter overexpressed in chemoresistant tumors. Key mechanisms include:
Table 2: Inhibition Profiles of MK-571
Target | Activity | Potency (IC₅₀/Ki) | Experimental Model |
---|---|---|---|
CysLT1 (LTD₄ binding) | Competitive antagonist | 0.22–2.1 nM | Guinea pig/human lung membranes |
ABCC1 (MRP1) | Substrate efflux inhibitor | 0.06–12.4 μM | HEK293/MDCK cells |
ABCC4 (MRP4) | Inhibitor | 19.7 μM | Caco-2 cells |
OATP1B1 | Transporter inhibitor | 4.4 μM | HEK293 cells |
MK-571 exhibits distinct selectivity profiles:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7